2-bromo-N-(6-etoxi-1,3-benzotiazol-2-il)acetamida

Descripción general

Descripción

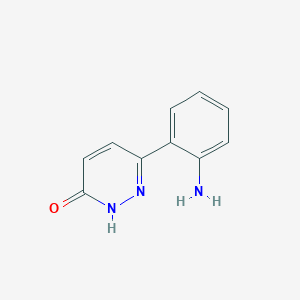

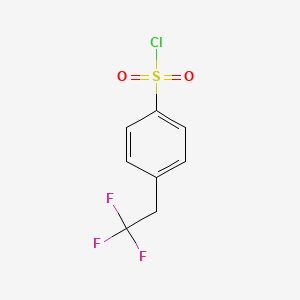

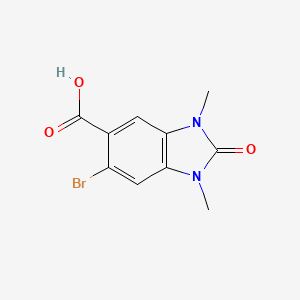

“2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide”, involves the reactions of 2-amino- and 2-mercaptothiazole derivatives . These reactions provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

Chemical Reactions Analysis

Benzothiazole derivatives, including “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide”, are highly reactive building blocks for organic and organoelement synthesis . They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .

Aplicaciones Científicas De Investigación

Agentes Antituberculosos

Compuestos con estructuras similares se han utilizado en el diseño y síntesis de agentes antituberculosos . Por ejemplo, derivados de N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida se han evaluado por su actividad antituberculosa contra Mycobacterium tuberculosis H37Ra .

Síntesis de Fármacos

El compuesto podría utilizarse potencialmente en la síntesis de ingredientes farmacéuticos activos . Sus características estructurales podrían convertirlo en un intermedio útil en la producción de varios fármacos.

Espectrometría de Masas

6-Etoxi-2-mercaptobenzotiazol, un compuesto con una estructura similar, se ha utilizado como un método de espectrometría de masas de desorción láser asistida por matriz para la determinación de masas de biomoléculas . Por lo tanto, "2-bromo-N-(6-etoxi-1,3-benzotiazol-2-il)acetamida" también podría encontrar uso en este campo.

Diseño de Inhibidores

Dada su similitud estructural con otros derivados de benzotiazol, podría utilizarse potencialmente en el diseño de inhibidores para varios objetivos biológicos. Por ejemplo, los nitrotiazoliltio benzotiazoles se han utilizado como inhibidores de la cinasa N-terminal de unión a carbono .

Mecanismo De Acción

Target of Action

Related compounds have been shown to have antimicrobial activity, suggesting that this compound may interact with microbial proteins or enzymes .

Mode of Action

It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of a reactive bromine atom in its structure .

Biochemical Pathways

Related compounds have been shown to disrupt microbial metabolic pathways, leading to cell death .

Pharmacokinetics

The presence of ethoxy groups in its structure suggests that it may be lipophilic, which could influence its absorption and distribution .

Result of Action

Related compounds have been shown to have antimicrobial activity, suggesting that this compound may lead to microbial cell death .

Direcciones Futuras

Benzothiazole derivatives, including “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide”, are biologically active and industrially demanded compounds . They are of great interest for drug design due to their high biological and pharmacological activity . Therefore, future research may focus on developing new drugs and materials using these compounds .

Propiedades

IUPAC Name |

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2S/c1-2-16-7-3-4-8-9(5-7)17-11(13-8)14-10(15)6-12/h3-5H,2,6H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXBDCXWRIVQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)

![tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B1442800.png)

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)

![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)